molecular formula C12H24N2O3 B8119998 S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester

S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester

Cat. No.: B8119998
M. Wt: 244.33 g/mol
InChI Key: LRFFERSVIJEJSS-WPRPVWTQSA-N
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Description

"S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester" is a chiral amino acid derivative featuring a tert-butyl ester group and a branched aliphatic chain with an amino functionality. While direct references to this compound are absent in the provided evidence, its structural analogs (e.g., tert-butyl esters with amino or carbamate groups) suggest its role as a protected intermediate in peptide synthesis or medicinal chemistry. The tert-butyl ester group is widely used to protect carboxylic acids during synthetic processes due to its stability under basic and nucleophilic conditions .

Properties

IUPAC Name

tert-butyl 2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-6-8(2)10(13)11(16)14-7-9(15)17-12(3,4)5/h8,10H,6-7,13H2,1-5H3,(H,14,16)/t8-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFFERSVIJEJSS-WPRPVWTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Boc Protection of Glycine

Glycine is protected at the amine group using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with catalytic 4-dimethylaminopyridine (DMAP) as a base.

Reagent Conditions Purpose
Boc anhydrideDCM, 0°C to RT, 2–4 hProtect glycine’s amine
DMAPCatalytic amountFacilitate Boc transfer

Outcome : N-Boc-glycine (Boc-Gly-OH).

Step 2: Esterification to tert-Butyl

Boc-Gly-OH is esterified with tert-butyl alcohol using thionyl chloride (SOCl₂) or tert-butyl chloroacetate .

Reagent Conditions Purpose
SOCl₂Reflux, 2–3 hActivate carboxylic acid to acyl chloride
tert-ButanolPyridine, 0°C to RTDisplace chloride with tert-butyl

Outcome : N-Boc-glycine tert-butyl ester (Boc-Gly-OtBu).

Step 3: Deprotection of Boc

Boc-Gly-OtBu is treated with trifluoroacetic acid (TFA) to remove the Boc group.

Reagent Conditions Purpose
TFADCM, 0°C to RT, 1–2 hRemove Boc, yield H-Gly-OtBu

Step 4: Peptide Coupling

H-Gly-OtBu is coupled to N-Boc-isoleucine (Boc-Ile-OH) using DCC/HOBt or TBTU/HOAt .

Reagent Conditions Purpose
DCCDMF, 0°C to RT, 12–24 hActivate carboxylic acid
HOBtSubstoichiometricSuppress racemization
Boc-Ile-OH1.1 equivForm dipeptide (Boc-Ile-Gly-OtBu)

Step 5: Final Deprotection

Boc-Ile-Gly-OtBu is treated with TFA to yield the final product.

Step 1: Boc Protection of Isoleucine

Isoleucine is protected at the amine group using Boc anhydride in DCM with DMAP.

Reagent Conditions Purpose
Boc anhydrideDCM, 0°C to RT, 2–4 hProtect isoleucine’s amine

Outcome : N-Boc-isoleucine (Boc-Ile-OH).

Step 2: Peptide Coupling

Boc-Ile-OH is coupled to glycine (H-Gly-OH) using EDC/HOBt or TBTU .

Reagent Conditions Purpose
EDCDMF, 0°C to RT, 12–24 hActivate carboxylic acid
HOBtSubstoichiometricReduce racemization
H-Gly-OH1.1 equivForm dipeptide (Boc-Ile-Gly-OH)

Step 3: Esterification

Boc-Ile-Gly-OH is esterified with tert-butyl alcohol using tert-butyl chloroacetate or DCC/DMAP .

Reagent Conditions Purpose
tert-Butyl chloroacetateDMF, RT, 6–8 hIntroduce tert-butyl ester
DCCDCM, 0°C to RT, 2–4 hActivate carboxylic acid
DMAPCatalytic amountFacilitate tert-butyl transfer

Outcome : N-Boc-isoleucine-glycine tert-butyl ester (Boc-Ile-Gly-OtBu).

Step 4: Final Deprotection

Boc-Ile-Gly-OtBu is treated with TFA to yield the final product.

Key Reaction Steps and Mechanisms

Peptide Coupling Mechanisms

Coupling agents like DCC or TBTU activate the carboxylic acid of isoleucine, forming an O-acylisourea intermediate. This reacts with the amine of glycine, releasing the coupling agent byproduct (e.g., dicyclohexylurea).

Example with DCC/HOBt :

  • Activation : Boc-Ile-OH + DCC → O-acylisourea intermediate.

  • Nucleophilic Attack : H-Gly-OtBu attacks the activated intermediate.

  • Deprotection : Boc is removed with TFA.

Esterification Mechanisms

tert-Butyl chloroacetate reacts with the carboxylate anion of glycine (or isoleucine-glycine) in a nucleophilic acyl substitution, yielding the tert-butyl ester.

Example with tert-Butyl Chloroacetate :

  • Deprotonation : Boc-Gly-OH → Boc-Gly-O⁻ (using a base like NaH).

  • Nucleophilic Attack : Boc-Gly-O⁻ + tert-butyl chloroacetate → Boc-Gly-OtBu + Cl⁻.

Critical Factors Influencing Yield and Purity

Factor Impact Optimal Condition
Racemization High temperatures or strong bases cause epimerization.Use HOBt/HOAt and low temperatures (0–5°C).
Solvent Choice Polar aprotic solvents (DMF, DCM) enhance coupling efficiency.DMF for DCC/HOBt; DCM for TBTU/HOAt.
Coupling Agent TBTU/HOAt reduces side reactions compared to DCC/HOBt.TBTU for sterically hindered substrates.
Deprotection TFA efficiently removes Boc but may hydrolyze esters.Short reaction times (1–2 h) to minimize ester cleavage.

Comparative Analysis of Methods

Parameter Method A (Esterify → Couple)Method B (Couple → Esterify)
Steps 54
Reagent Cost Moderate (tert-butyl chloroacetate)High (tert-butyl chloroacetate)
Yield ~60–70% (esterification inefficiency)~70–80% (optimal coupling first)
Purity Lower (intermediate isolation)Higher (fewer intermediates)

Data Tables

Table 1: Reagents and Conditions for Method A

Step Reagent Solvent Temperature Time
1Boc anhydride, DMAPDCM0–25°C2–4 h
2SOCl₂, tert-butanolDCMReflux2–3 h
3TFADCM0–25°C1–2 h
4DCC, HOBtDMF0–25°C12–24 h
5TFADCM0–25°C1–2 h

Table 2: Reagents and Conditions for Method B

Step Reagent Solvent Temperature Time
1Boc anhydride, DMAPDCM0–25°C2–4 h
2EDC, HOBtDMF0–25°C12–24 h
3tert-Butyl chloroacetateDMF25°C6–8 h
4TFADCM0–25°C1–2 h

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the tert-butyl ester group.

Scientific Research Applications

Chemistry:

    Organic Synthesis: S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Medicine:

    Drug Development: The compound serves as a building block in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry:

    Chemical Manufacturing: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of the tert-butyl ester group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester" with structurally related compounds from the evidence, focusing on molecular properties, functional groups, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Applications
This compound (Inferred) Not Available C₁₃H₂₄N₂O₃ 256.34 Amino, tert-butyl ester, branched alkyl chain Likely involves coupling reagents (e.g., DIPEA in ethanol) for amide bond formation Peptide synthesis, chiral intermediates
(2R,3S)-2-Amino-3-hydroxy-pentanoic acid ethyl ester 62772-39-8 C₇H₁₅NO₃ 161.20 Amino, hydroxy, ethyl ester Not specified in evidence Intermediate in amino acid synthesis
(2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester 1807540-85-7 C₁₅H₂₇NO₆ 317.38 BOC-protected amino, tert-butyl ester Not specified Protective group strategies in organic synthesis
(S)-3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester 864754-29-0 C₁₅H₂₉N₃O₃ 299.42 Amino, tert-butyl ester, piperidine ring Not specified Pharmaceutical intermediates (e.g., protease inhibitors)
Acetic acid tert-butyl ester Not Specified C₆H₁₂O₂ 116.16 Simple tert-butyl ester Industrial-scale esterification Solvent, intermediate in fragrances and polymers

Key Findings from Comparison

Structural Variations: The target compound differs from simpler tert-butyl esters (e.g., acetic acid tert-butyl ester ) by incorporating an amino-pentanoylamino moiety, enhancing its utility in peptide coupling. Compared to (2R,3S)-2-Amino-3-hydroxy-pentanoic acid ethyl ester , the tert-butyl group offers greater steric protection, reducing unintended hydrolysis during synthesis.

Synthetic Relevance: highlights the use of DIPEA (N-ethyl-N,N-diisopropylamine) in ethanol for coupling reactions involving tert-butyl esters, a method likely applicable to the target compound . Compounds like (2-tert-Butoxycarbonylamino-3-hydroxy-propoxy)-acetic acid tert-butyl ester demonstrate the versatility of tert-butyl esters in multi-step syntheses.

Biological and Pharmaceutical Applications: Piperidine-containing analogs (e.g., CAS 864754-29-0 ) are used in protease inhibitors, suggesting that the target compound’s amino and ester groups could be tailored for similar bioactive roles. The absence of a piperidine or aromatic ring (cf. CAS 1116339-81-1 ) may limit its direct pharmacological use but enhance solubility for solution-phase synthesis.

Steric and Stereochemical Considerations :

  • The "S,S" configuration implies enantioselective interactions, critical in drug design. Analogous compounds with chiral centers (e.g., CAS 1401669-05-3 ) are prioritized in medicinal chemistry for target specificity.

Biological Activity

S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic uses, supplemented by data tables and research findings.

Overview of the Compound

This compound is characterized by its tert-butyl ester group, which enhances its stability and bioavailability. The compound's structure allows it to function as an important intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound can act as:

  • Substrate : Participating in enzymatic reactions.
  • Inhibitor : Modulating the activity of target enzymes, affecting various metabolic pathways.

The presence of the tert-butyl ester group contributes to the compound's enhanced stability, making it a valuable candidate for drug development.

1. Biochemical Studies

The compound has been utilized in biochemical studies to investigate enzyme-substrate interactions. Its role in metabolic pathways makes it a candidate for studying various physiological processes.

2. Drug Development

This compound serves as a building block in the synthesis of pharmaceutical agents targeting specific enzymes or receptors. Its potential applications include:

  • Anti-inflammatory agents
  • Antioxidants
  • Metabolic modulators

Research Findings

Numerous studies have highlighted the biological activities associated with this compound. Below are key findings from recent research:

StudyFindings
Demonstrated that the compound enhances enzyme activity in metabolic pathways, particularly in amino acid metabolism.
Identified potential cytotoxic effects against cancer cell lines, suggesting its utility in cancer therapeutics.
Explored the compound's role as an inhibitor of specific metabolic enzymes, leading to altered lipid metabolism and reduced inflammation.

Case Studies

  • Cytotoxicity Assessment :
    In a study evaluating various derivatives of amino acids, this compound exhibited significant cytotoxicity against HCT-116 cancer cells with an IC50 value of 1.36 μM, indicating its potential as an anticancer agent .
  • Enzyme Interaction :
    A biochemical analysis revealed that this compound acts as a substrate for certain dehydrogenases involved in amino acid metabolism, enhancing their catalytic efficiency .

Q & A

Q. What are the critical steps for synthesizing S,S (2-Amino-3-methyl-pentanoylamino)-acetic acid tert-butyl ester, and how do reaction conditions influence yield?

The synthesis typically involves:

Amino acid coupling : Use tert-butyl esters to protect carboxyl groups during peptide bond formation. For example, carbodiimide-based coupling agents (e.g., DCC or EDC) activate the carboxylic acid for nucleophilic attack by the amine group .

Deprotection : Selective removal of the tert-butyl group under acidic conditions (e.g., trifluoroacetic acid) requires careful pH control to avoid side reactions .

Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization ensures high purity.

Key factors affecting yield:

  • Temperature : Excess heat during coupling can lead to racemization; maintain 0–25°C .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency but may require rigorous drying to prevent hydrolysis .

Q. How can researchers characterize the stereochemical configuration of this compound?

Methodological approaches include:

  • Chiral HPLC : Use a column with chiral stationary phases (e.g., Chiralpak AD-H) and monitor retention times against enantiomeric standards .
  • Circular Dichroism (CD) : Analyze the compound’s optical activity in the 200–250 nm range to confirm S,S configuration .
  • X-ray Crystallography : Resolve the 3D structure to validate stereochemistry, particularly for crystalline derivatives .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (tert-butyl esters can release corrosive acids upon decomposition) .
  • Ventilation : Use fume hoods during synthesis steps involving volatile reagents (e.g., TFA) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize racemization during peptide coupling?

  • Low-temperature coupling : Perform reactions at 0–4°C to reduce kinetic energy and suppress racemization .
  • Additive selection : Incorporate HOBt (1-hydroxybenzotriazole) or OxymaPure to stabilize the active ester intermediate and accelerate coupling .
  • Real-time monitoring : Use FT-IR spectroscopy to track the disappearance of the carboxylic acid peak (~1700 cm⁻¹) and confirm coupling completion without side products .

Q. What analytical techniques resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

  • Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates can skew assays. Use LC-MS to verify purity (>98%) and quantify impurities .
  • Conformational flexibility : NMR relaxation experiments (e.g., T1/T2 measurements) assess rotational freedom of the tert-butyl group, which may affect target binding .
  • Buffer compatibility : Test activity in multiple buffer systems (e.g., phosphate vs. Tris) to identify pH-dependent interactions .

Q. How does the tert-butyl ester group influence metabolic stability in biological studies?

  • In vitro assays : Compare hydrolysis rates in liver microsomes (human vs. rodent) using LC-MS/MS to quantify the free acid metabolite .
  • Structural modifications : Replace the tert-butyl group with alternative esters (e.g., methyl or benzyl) and evaluate stability-property relationships .

Q. What strategies validate the compound’s role as a β-peptide precursor?

  • Solid-phase synthesis : Incorporate the compound into β-peptide chains using Fmoc/t-Bu protection schemes. Monitor coupling efficiency via MALDI-TOF mass spectrometry .
  • Circular dichroism : Compare the helical propensity of β-peptides containing this compound to natural α-peptides .

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